molecular formula C10H6CoF12O5 B3420975 Cobalt(II) hexafluoroacetylacetonate hydrate CAS No. 206986-92-7

Cobalt(II) hexafluoroacetylacetonate hydrate

Cat. No.: B3420975
CAS No.: 206986-92-7
M. Wt: 493.06 g/mol
InChI Key: POHWVOSIFCILEF-SUXDNRKISA-N
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Description

Cobalt(II) hexafluoroacetylacetonate hydrate is a coordination compound with the chemical formula Co(C₅HF₆O₂)₂·xH₂O. It is a cobalt complex where the cobalt ion is coordinated with hexafluoroacetylacetonate ligands and water molecules. This compound is known for its use in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cobalt(II) hexafluoroacetylacetonate hydrate can be synthesized through the reaction of cobalt(II) salts, such as cobalt(II) chloride or cobalt(II) nitrate, with hexafluoroacetylacetone in the presence of a base. The reaction typically occurs in an organic solvent like ethanol or acetone. The general reaction is as follows:

CoCl2+2C5HF6O2+BaseCo(C5HF6O2)2+2HCl\text{CoCl}_2 + 2 \text{C}_5\text{HF}_6\text{O}_2 + \text{Base} \rightarrow \text{Co(C}_5\text{HF}_6\text{O}_2\text{)}_2 + 2 \text{HCl} CoCl2​+2C5​HF6​O2​+Base→Co(C5​HF6​O2​)2​+2HCl

The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the product. The compound is often produced in batch reactors, followed by filtration, washing, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Cobalt(II) hexafluoroacetylacetonate hydrate undergoes various chemical reactions, including:

    Oxidation: The cobalt(II) ion can be oxidized to cobalt(III) under certain conditions.

    Reduction: The compound can be reduced back to cobalt(II) from cobalt(III).

    Substitution: The hexafluoroacetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or oxygen can be used.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are commonly used.

    Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines.

Major Products Formed

    Oxidation: Cobalt(III) complexes.

    Reduction: Cobalt(II) complexes.

    Substitution: New cobalt complexes with different ligands.

Scientific Research Applications

Cobalt(II) hexafluoroacetylacetonate hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other cobalt complexes and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, such as catalysts and coatings.

Mechanism of Action

The mechanism of action of cobalt(II) hexafluoroacetylacetonate hydrate involves its ability to coordinate with various ligands and participate in redox reactions. The cobalt ion can interact with molecular targets, such as enzymes or receptors, through coordination bonds. The hexafluoroacetylacetonate ligands can influence the reactivity and stability of the cobalt center, affecting its interactions with other molecules.

Comparison with Similar Compounds

Cobalt(II) hexafluoroacetylacetonate hydrate can be compared with other similar compounds, such as:

  • Nickel(II) hexafluoroacetylacetonate hydrate
  • Copper(II) hexafluoroacetylacetonate hydrate
  • Palladium(II) hexafluoroacetylacetonate

Uniqueness

This compound is unique due to its specific coordination environment and the properties imparted by the hexafluoroacetylacetonate ligands. These properties include high thermal stability, volatility, and the ability to form stable complexes with various ligands.

Similar Compounds

  • Nickel(II) hexafluoroacetylacetonate hydrate : Similar coordination environment but with nickel as the central metal ion.
  • Copper(II) hexafluoroacetylacetonate hydrate : Copper as the central metal ion, with different redox properties.
  • Palladium(II) hexafluoroacetylacetonate : Palladium as the central metal ion, often used in catalysis.

Properties

IUPAC Name

cobalt;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H2F6O2.Co.H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h2*1,12H;;1H2/b2*2-1-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHWVOSIFCILEF-SUXDNRKISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.[Co]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.[Co]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6CoF12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206986-92-7
Record name Cobalt(II) hexafluoroacetylacetonate hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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